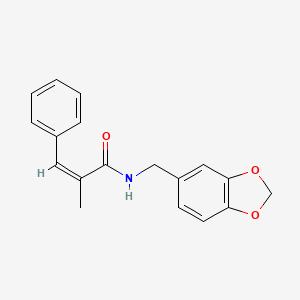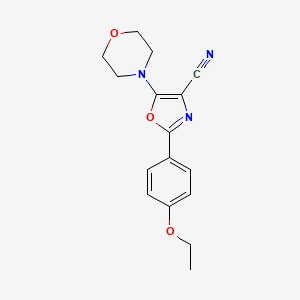
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide, also known as MDMA or ecstasy, is a synthetic drug that is widely used for recreational purposes. However, this drug has also gained significant attention in scientific research due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of amphetamines and has a chemical structure that resembles both amphetamines and hallucinogens.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in the activation of various receptors, including 5-HT1A, 5-HT2A, and 5-HT2B receptors, which are involved in mood regulation and social behavior.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and emotional regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has advantages and limitations for lab experiments. One advantage is its ability to induce a controlled state of altered consciousness, which can be useful for studying the neural basis of consciousness. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide also has limitations, including its potential for abuse and neurotoxicity, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide. One direction is to further investigate its therapeutic potential for treating PTSD, anxiety, and depression. Another direction is to study the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide use on the brain and behavior. Additionally, research could focus on developing safer and more effective analogs of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide for therapeutic use.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide can be synthesized through various methods, including the Leuckart method and the Wacker process. The Leuckart method involves the reaction of safrole with hydrochloric acid and formamide, followed by reduction with sodium borohydride. The Wacker process involves the oxidation of safrole to form MDP2P, which is then converted to N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide by reductive amination.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its use in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has been shown to enhance the therapeutic process by reducing fear and increasing empathy and trust between patients and therapists.
Propiedades
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(9-14-5-3-2-4-6-14)18(20)19-11-15-7-8-16-17(10-15)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKDHOBBHMHIJ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
